molecular formula C9H18BCl3O3 B12070849 Tris(3-chloropropyl) borate CAS No. 7150-61-0

Tris(3-chloropropyl) borate

Cat. No.: B12070849
CAS No.: 7150-61-0
M. Wt: 291.4 g/mol
InChI Key: HVMKUXICPDJZGB-UHFFFAOYSA-N
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Description

Tris(3-chloropropyl) borate is an organoboron compound characterized by the presence of three 3-chloropropyl groups attached to a borate core

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-chloropropyl) borate can be synthesized through the reaction of boric acid with 3-chloropropanol under dehydrating conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the borate ester.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove any impurities and obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tris(3-chloropropyl) borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form borate esters with different oxidation states.

    Reduction: Reduction reactions can convert this compound into other boron-containing compounds.

    Substitution: The 3-chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Borate esters with higher oxidation states.

    Reduction: Reduced boron compounds.

    Substitution: Substituted borate esters with different functional groups.

Scientific Research Applications

Tris(3-chloropropyl) borate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential use in biological assays and as a probe for studying boron metabolism.

    Medicine: Explored for its potential therapeutic applications, including as a boron delivery agent in boron neutron capture therapy (BNCT).

    Industry: Utilized in the production of advanced materials and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of tris(3-chloropropyl) borate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include boron-mediated enzyme inhibition or activation, as well as interactions with cellular membranes.

Comparison with Similar Compounds

  • Tris(trimethylsilyl) borate
  • Tris(pentafluorophenyl) borane
  • Tris(2-chloroethyl) borate

Comparison: Tris(3-chloropropyl) borate is unique due to its specific 3-chloropropyl groups, which confer distinct chemical reactivity and biological activity compared to other borate esters. For example, tris(trimethylsilyl) borate is primarily used in lithium-ion batteries, while tris(pentafluorophenyl) borane is known for its strong Lewis acidity and applications in catalysis. Tris(2-chloroethyl) borate, on the other hand, has different reactivity due to the presence of 2-chloroethyl groups.

Properties

CAS No.

7150-61-0

Molecular Formula

C9H18BCl3O3

Molecular Weight

291.4 g/mol

IUPAC Name

tris(3-chloropropyl) borate

InChI

InChI=1S/C9H18BCl3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2

InChI Key

HVMKUXICPDJZGB-UHFFFAOYSA-N

Canonical SMILES

B(OCCCCl)(OCCCCl)OCCCCl

Origin of Product

United States

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